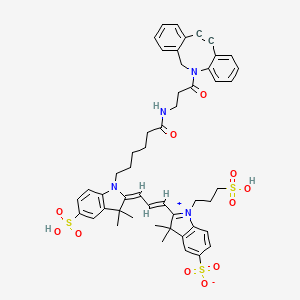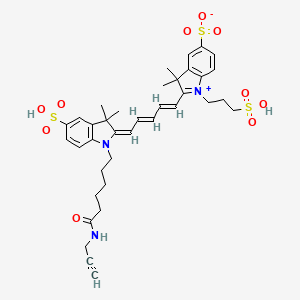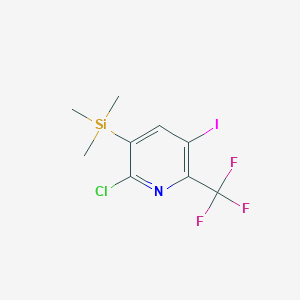
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% (2-TFBI) is a chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 155-157 °C and a boiling point of 308-310 °C. 2-TFBI is used as a reagent in organic synthesis and is a key intermediate in the production of a variety of pharmaceuticals and agrochemicals. It has also been used in the synthesis of a number of other compounds, including dyes, fragrances, and other organic molecules.
Applications De Recherche Scientifique
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a key intermediate in the production of a variety of pharmaceuticals and agrochemicals. It has also been used in the synthesis of dyes, fragrances, and other organic molecules. Additionally, 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has been used as a catalyst in the synthesis of polymers and as a precursor in the synthesis of polyfluoroalkyl compounds.
Mécanisme D'action
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is a reagent in organic synthesis and an intermediate in the production of pharmaceuticals and agrochemicals. It is a colorless, crystalline solid with a melting point of 155-157 °C and a boiling point of 308-310 °C. The mechanism of action of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is not completely understood, but it is believed to act as a catalyst in the formation of new molecules and to facilitate the rearrangement of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% are not well understood. In vitro studies have shown that 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, it is relatively stable and has a relatively low toxicity. However, it is important to note that 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is a strong acid and should be handled with care. It can also react with certain compounds, such as amines, which can lead to the formation of hazardous by-products.
Orientations Futures
There are a number of potential future directions for research into 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%. These include further research into its mechanism of action, its effects on enzymes involved in drug metabolism, and its potential applications in the synthesis of polymers and other organic molecules. Additionally, further research into its potential toxicity and its effects on bacteria and other organisms could be beneficial. Finally, further research into the potential use of 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% as a catalyst in the synthesis of pharmaceuticals and agrochemicals could lead to new and improved products.
Méthodes De Synthèse
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95% is synthesized by the reaction of 4-trifluoromethoxybutan-2-ol and isoindoline-1,3-dione. The reaction proceeds in two steps, first with the formation of the trifluoromethoxybutyl isoindoline-1,3-dione and then with the hydrolysis of the intermediate to form 2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione, 95%. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and is catalyzed by a base such as potassium carbonate. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)20-8-4-3-7-17-11(18)9-5-1-2-6-10(9)12(17)19/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUGQDALDRHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)butyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)





![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)